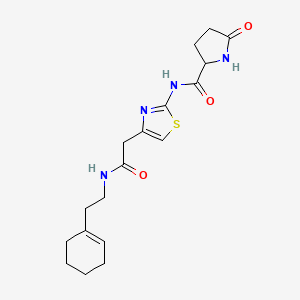

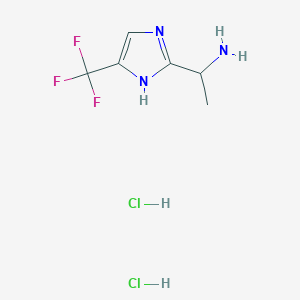

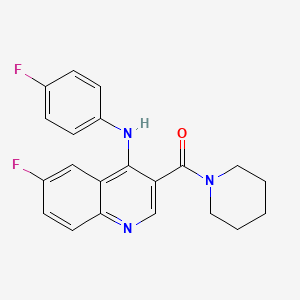

![molecular formula C11H10N4O2S B2671123 2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile CAS No. 899960-57-7](/img/structure/B2671123.png)

2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a chemical with potential applications. It’s part of a class of compounds that have shown effectiveness against adult stages of whipworm and also block the development of the model nematode C. elegans .

Synthesis Analysis

The synthesis of related compounds involves the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . Another method involves the transformation of compounds using DMF–DMA as a methylating agent .Applications De Recherche Scientifique

Hydrogen-Bonded Aggregation

Research has shown that molecules similar to 2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile are linked by N-H...O hydrogen bonds, forming cyclic dimers and chains of rings. These molecules demonstrate a wide variation in hydrogen-bonded aggregation due to small changes in molecular constitution, which is significant in understanding molecular interactions in crystallography and material science (Trilleras et al., 2008).

Antimicrobial and Antioxidant Properties

Pyrimidine derivatives, including compounds similar to the one , have shown a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. The antioxidant properties of such compounds have been evaluated, showing promising results compared to standard antioxidants (Rani et al., 2012). Additionally, pyrimidine-linked analogues have exhibited in vitro antimicrobial and antituberculosis activities (Chandrashekaraiah et al., 2014).

Synthesis and Characterization

Various methods for synthesizing pyrimidine derivatives and their characterization have been extensively studied. These include the synthesis of pyrimidine-linked heterocyclics using microwave irradiation (Deohate & Palaspagar, 2020), and the structural characterization of pyrimidine carbonitrile derivatives as potential dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021).

Potential in Drug Discovery

The pyrimidine nucleus is a key component of nucleic acids and vitamins, which makes its derivatives, including compounds structurally related to this compound, vital in drug discovery. They have been utilized in the development of potential treatments for various diseases due to their diverse biological activities (Novikov et al., 2004).

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-14-9-8(10(16)15(2)11(14)17)7(3-5-13-9)18-6-4-12/h3,5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRWMVIAAVPRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

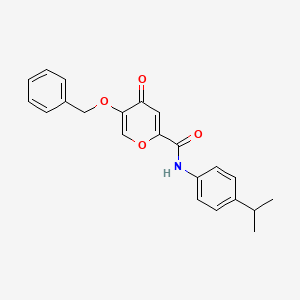

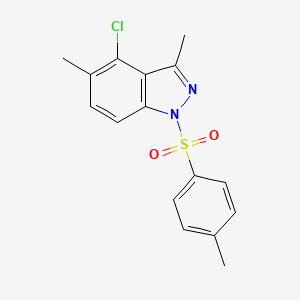

methanone](/img/structure/B2671040.png)

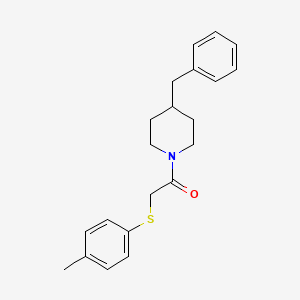

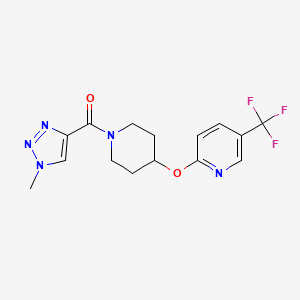

![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)

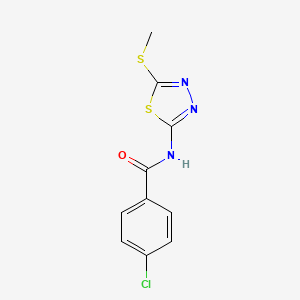

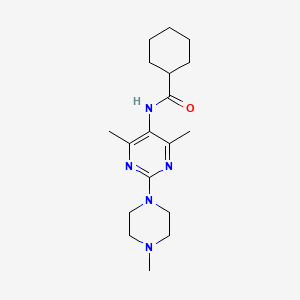

![4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2671057.png)